molecular formula C22H31NO B11949306 N-(2-Naphthyl)dodecanamide

N-(2-Naphthyl)dodecanamide

Cat. No.: B11949306
M. Wt: 325.5 g/mol
InChI Key: BSBXMRAEBWMBTO-UHFFFAOYSA-N
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Description

N-(2-Naphthyl)dodecanamide: is an organic compound with the molecular formula C22H31NO It is a member of the amide family, characterized by the presence of a naphthyl group attached to a dodecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Naphthyl)dodecanamide typically involves the reaction of 2-naphthylamine with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Naphthylamine+Dodecanoyl chlorideThis compound+HCl\text{2-Naphthylamine} + \text{Dodecanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Naphthylamine+Dodecanoyl chloride→this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(2-Naphthyl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: N-(2-Naphthyl)dodecanamine.

    Substitution: Halogenated naphthyl derivatives.

Scientific Research Applications

Chemistry: N-(2-Naphthyl)dodecanamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Naphthyl)dodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N-(1-Naphthyl)dodecanamide
  • N-(2-Naphthyl)decanamide
  • N-(2-Naphthyl)octanamide

Comparison: N-(2-Naphthyl)dodecanamide is unique due to its longer alkyl chain, which can influence its solubility, hydrophobicity, and overall reactivity compared to shorter-chain analogs

Properties

Molecular Formula

C22H31NO

Molecular Weight

325.5 g/mol

IUPAC Name

N-naphthalen-2-yldodecanamide

InChI

InChI=1S/C22H31NO/c1-2-3-4-5-6-7-8-9-10-15-22(24)23-21-17-16-19-13-11-12-14-20(19)18-21/h11-14,16-18H,2-10,15H2,1H3,(H,23,24)

InChI Key

BSBXMRAEBWMBTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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